molecular formula C8H6BrFO2 B1529841 3-Bromo-5-fluoro-2-methoxybenzaldehyde CAS No. 1009093-60-0

3-Bromo-5-fluoro-2-methoxybenzaldehyde

Cat. No. B1529841
CAS RN: 1009093-60-0
M. Wt: 233.03 g/mol
InChI Key: TXXNMOPCEBWUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-fluoro-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6BrFO2 . It has a molecular weight of 233.03 . This compound is stored under inert gas (nitrogen or Argon) at 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoro-2-methoxybenzaldehyde is 1S/C8H6BrFO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 . The InChI key is TXXNMOPCEBWUJN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-methoxybenzaldehyde has a predicted boiling point of 289.8±35.0 °C and a predicted density of 1.601±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

It finds widespread use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .

Analytical Chemistry

The compound can be used in analytical chemistry for method development and validation, including NMR, HPLC, LC-MS, UPLC, and more .

Computational Chemistry

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using this compound .

Safety and Hazards

3-Bromo-5-fluoro-2-methoxybenzaldehyde is labeled with the hazard code Xi, indicating that it is an irritant . The risk statement is 36, which means it may cause eye irritation . The safety statement is 26, which advises that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

3-bromo-5-fluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXNMOPCEBWUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-2-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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